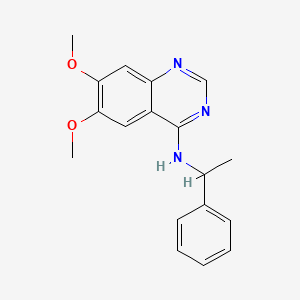

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

Description

6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a quinazoline derivative characterized by methoxy groups at positions 6 and 7 of the quinazoline core and a 1-phenylethyl substituent at the 4-amino position. This compound has garnered attention as a promising antimalarial agent, demonstrating high activity in structure-activity relationship (SAR) studies. Its structural design leverages the quinazoline scaffold—a privileged structure in medicinal chemistry—to target parasitic enzymes or pathways critical for malaria parasite survival . The 1-phenylethyl group enhances lipophilicity and likely contributes to target binding via hydrophobic interactions, while the 6,7-dimethoxy substituents may stabilize molecular interactions through hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12(13-7-5-4-6-8-13)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h4-12H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFMUYZWDLSYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-3,4-dimethoxybenzoic acid and 1-phenylethylamine.

Cyclization: The 2-amino-3,4-dimethoxybenzoic acid undergoes cyclization with formamide to form 6,7-dimethoxyquinazolin-4-one.

Amine Introduction: The 6,7-dimethoxyquinazolin-4-one is then reacted with 1-phenylethylamine under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of quinazoline-4,6,7-trione derivatives.

Reduction: Formation of tetrahydroquinazoline derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer activity, particularly against certain types of tumors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets:

Molecular Targets: It may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.

Pathways Involved: It can interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine can be contextualized by comparing it to quinazoline/quinoline analogues with variations in the 4-amino substituent, methoxy positioning, and biological targets. Below is a detailed analysis:

Substituent Variations and Target Selectivity

Key Observations:

- Substituent Bulk and Hydrophobicity: The 1-phenylethyl group in the target compound enhances antimalarial activity, likely due to optimal lipophilicity for membrane penetration in parasites. In contrast, the morpholino and methylpiperidine groups in MS0124 improve selectivity for GLP over G9a, highlighting how bulkier substituents fine-tune target specificity .

- Aromatic vs. Aliphatic Substituents: Phenoxyphenyl (Src inhibitor) and benzyloxy aniline (anti-TB compound 34) substituents introduce extended aromatic systems, favoring interactions with kinase ATP-binding pockets or mycobacterial enzymes .

- Heterocyclic Modifications : Pyrrolidine-containing analogues () exhibit substrate-competitive inhibition, suggesting that flexible aliphatic substituents may disrupt enzyme-substrate interactions .

Methoxy Group Positioning and Bioactivity

The 6,7-dimethoxy configuration is conserved across most analogues, underscoring its role in stabilizing target binding. For example:

- Anti-TB compound 34 retains 6,7-dimethoxy groups on a quinoline core, which are critical for maintaining MIC values below 1.25 µM .

- Removal or repositioning of methoxy groups (e.g., 6-methoxy or 7-ethoxy derivatives) in related compounds often reduces potency, as seen in anti-dengue virus quinazolines .

Physicochemical and Pharmacokinetic Profiles

| Property | This compound | MS0124 | Src Inhibitor-1 (4-Phenoxyphenyl) |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | 387.48 g/mol | 373.41 g/mol |

| LogP (Predicted) | ~3.5 | 2.5 (XlogP) | ~4.0 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Topological Polar Surface Area | ~50 Ų | 72 Ų | ~56 Ų |

Analysis:

- The target compound’s moderate LogP (~3.5) balances solubility and membrane permeability, critical for antimalarial efficacy.

- MS0124’s lower LogP (2.5) and higher polar surface area (72 Ų) may limit blood-brain barrier penetration, aligning with its epigenetic target (GLP) in peripheral tissues .

- The Src inhibitor’s higher LogP (~4.0) correlates with enhanced kinase inhibition but may increase off-target risks .

Biological Activity

6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound generally involves the following steps:

- Starting Materials : The process begins with 2-amino-3,4-dimethoxybenzoic acid and 1-phenylethylamine.

- Cyclization : The 2-amino-3,4-dimethoxybenzoic acid undergoes cyclization with formamide to yield 6,7-dimethoxyquinazolin-4-one.

- Amine Introduction : This intermediate is then reacted with 1-phenylethylamine under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride to produce the final compound.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various human tumor cell lines, including breast cancer (MCF7) and colorectal cancer lines (HCT116, HT29) .

Table 1: Anticancer Activity Against Tumor Cell Lines

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial and antifungal properties. Preliminary studies suggest it may inhibit the growth of various pathogens, making it a candidate for further development in infectious disease treatment.

Neuroprotective Effects

A study focused on cerebroprotective activity demonstrated that derivatives of 6,7-dimethoxyquinazolin-4(3H)-one could protect against cerebral ischemia in rat models. The cognitive functions were assessed using the Y-maze test, showing significant improvements in treated groups compared to controls .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for DNA replication or repair, leading to apoptosis in cancer cells.

- Signal Pathway Interference : The compound can disrupt key signaling pathways such as PI3K/Akt, which are vital for cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a controlled study involving various quinazoline derivatives, this compound was tested against multiple cancer cell lines. Compounds were screened for their ability to inhibit cell growth, revealing that this particular derivative showed superior efficacy compared to others tested .

Case Study 2: Neuroprotective Evaluation

In a study assessing neuroprotective effects against induced cerebral ischemia in rats, compounds derived from quinazoline structures were evaluated for their ability to reduce brain necrosis. Results indicated that certain derivatives exhibited protective effects comparable to established neuroprotective agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine to achieve high yields and purity?

Methodological Answer:

- Reaction Conditions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl substituents. Ensure anhydrous solvents (e.g., DMF) and controlled microwave heating (e.g., 150°C for 1 h) to accelerate reactions while minimizing side products .

- Purification : Employ gradient silica column chromatography (e.g., 5–75% ethyl acetate in hexanes) to separate impurities. Confirm purity via LCMS with trifluoroacetic acid modifiers in mobile phases (>95% purity threshold) .

- Catalyst Optimization : Use tetrakis(triphenylphosphine)palladium(0) for efficient coupling, and sodium carbonate as a base to stabilize intermediates .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Example Conditions | Source |

|---|---|---|

| Reaction Temperature | 150°C (microwave-assisted) | |

| Solvent System | DMF, anhydrous | |

| Purification Gradient | 15→75% ethyl acetate in hexanes | |

| Catalyst | Pd(PPh₃)₄, 0.03 mmol |

Q. How can researchers structurally characterize this compound to confirm its molecular identity and purity?

Methodological Answer:

- NMR Spectroscopy : Acquire and NMR in DMSO-d₆ to resolve methoxy (δ ~3.8–4.0 ppm) and quinazoline aromatic protons (δ ~7.0–8.5 ppm). Compare coupling constants (e.g., ) to confirm substituent geometry .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to validate the molecular ion (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₃O₃: 362.0958) with <1 ppm error .

- Elemental Analysis : Verify C, H, N content (e.g., C: 64.57%, H: 7.46%, N: 15.97%) to confirm stoichiometry .

Q. Table 2: Analytical Techniques and Parameters

| Technique | Critical Parameters | Source |

|---|---|---|

| NMR | DMSO-d₆, δ 4.97 (d, J=5.53 Hz) | |

| HRMS (ESI+) | m/z 362.0957 [M+H]⁺ | |

| LCMS Purity | >95% via 3-minute gradient |

Advanced Research Questions

Q. What experimental strategies can be employed to enhance the selectivity of this compound against off-target kinases?

Methodological Answer:

- Kinase Panel Screening : Test against CLK/CDC2-like kinases (e.g., CLK1, CLK4) using biochemical assays (IC₅₀ < 100 nM). Use Reaction Biology’s kinase profiling services for broad-spectrum selectivity analysis .

- Structure-Activity Relationship (SAR) : Introduce steric hindrance (e.g., bulky substituents on the phenylethyl group) to disrupt off-target binding. Compare analogs with modified methoxy positions .

- Molecular Dynamics Simulations : Model interactions with kinase ATP-binding pockets (e.g., using COMSOL Multiphysics) to predict selectivity trends .

Q. How should researchers address discrepancies in biological activity data observed across different assay systems?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to normalize activity metrics .

- Solubility Optimization : Pre-dissolve compounds in DMSO (≤0.1% final concentration) and verify solubility in assay buffers via nephelometry to avoid aggregation artifacts .

- Data Reconciliation : Apply factorial design (e.g., 2×2 variable matrices) to isolate confounding factors like pH or serum protein interference .

Q. Table 3: Troubleshooting Biological Data Contradictions

| Issue | Resolution Strategy | Source |

|---|---|---|

| Low solubility | Use DMSO + co-solvents (e.g., PEG-400) | |

| Off-target activity | SAR-guided substituent modification | |

| Assay variability | Factorial design for parameter testing |

Q. What computational methods are effective for predicting the binding affinity of this compound to kinase targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with CLK1 (PDB: 6U7). Focus on hydrogen bonding with hinge regions (e.g., Glu220) and hydrophobic packing with methoxy groups .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy) to prioritize analogs .

- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction dynamics and predict synthetic feasibility .

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LCMS at 0, 15, 30, and 60 min. Use NADPH cofactors to assess Phase I metabolism .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks. Apply Michaelis-Menten kinetics for determination .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods to avoid inhalation .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Use approved chemical waste containers for halogenated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.